An In-depth Technical Guide to Butyl Propionate: Chemical Structure and Properties
An In-depth Technical Guide to Butyl Propionate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl propionate (B1217596) (n-butyl propanoate) is an organic ester with the chemical formula C7H14O2.[1][2][3] It is a colorless liquid characterized by a fruity, apple-like odor.[1][2][4][5] This document provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and applications of butyl propionate, with a focus on information relevant to research and development.
Chemical Structure and Identification
Butyl propionate is the ester formed from the reaction of n-butanol and propionic acid.[1][6]
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Synonyms: n-Butyl propionate, Propanoic acid, butyl ester[1][6]
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Chemical Formula: CH3CH2COO(CH2)3CH3[1]
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InChI: InChI=1S/C7H14O2/c1-3-5-6-9-7(8)4-2/h3-6H2,1-2H3[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of butyl propionate is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 130.187 g/mol | [1] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Apple-like, fruity | [1][2][4] |
| Boiling Point | 146.8 °C (296.2 °F; 419.9 K) | [1] |
| Melting Point | -89 °C (-128 °F; 184 K) | [1] |
| Density | 0.8754 g/cm³ | [1] |
| Solubility in water | 1.5 mg/mL at 20 °C (poor) | [1] |
| Solubility in other solvents | Miscible with alcohol and ether | [1] |
| Vapor Pressure | 0.589 kPa at 25 °C | [1] |
| Refractive Index (nD) | 1.4014 | [1] |
| Flash Point | 32 °C (90 °F) | [1] |
| Autoignition Temperature | 425 °C (797 °F) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of butyl propionate.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to the ethyl and butyl groups of the ester. | [7][8] |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [2][9][10] |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of an ester. | [7][11] |
Synthesis of Butyl Propionate
The most common method for the synthesis of butyl propionate is the Fischer esterification of propionic acid with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid.[11][12]
Experimental Protocol: Fischer Esterification
Materials:
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Propionic acid
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n-Butanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (B86663) (for drying)
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Distillation apparatus
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Separatory funnel
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Heating mantle
Procedure:
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Combine equimolar amounts of propionic acid and n-butanol in a round-bottom flask.
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Slowly add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for approximately one hour.[11]
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After cooling, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.
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Wash again with water and then a brine solution.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Purify the crude butyl propionate by distillation.[11]
Caption: Workflow for the synthesis of butyl propionate via Fischer esterification.
Applications in Research and Development
Butyl propionate has several applications relevant to scientific research and drug development.
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Solvent: It is used as a solvent for a variety of resins and polymers, including nitrocellulose.[1] Its slow evaporation rate is beneficial in certain formulations.
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Fragrance and Flavoring Agent: In laboratory settings, it can be used as a standard for fruity odor profiling and in the development of flavor formulations.[1][13]
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Chemical Intermediate: Butyl propionate can serve as a starting material or intermediate in the synthesis of other organic compounds.[13] The polymer of butyl propionate is noted for its biodegradable nature.[7]
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Fuel Additive: Research has explored its potential as a fuel additive.[7]
Caption: Logical relationship between the properties and applications of butyl propionate.
Safety and Handling
Butyl propionate is a flammable liquid and should be handled with appropriate safety precautions.[1][6] It can cause irritation to the skin and eyes.[1][6] Ingestion may lead to abdominal pain and nausea.[1] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Butyl propionate is a versatile ester with well-defined chemical and physical properties. Its synthesis via Fischer esterification is a standard and efficient process. For researchers and professionals in drug development, its primary utility lies in its role as a solvent, a chemical intermediate, and a reference compound for its characteristic odor. Understanding its properties and safe handling procedures is essential for its effective and responsible use in a laboratory setting.
References
- 1. Butyl propionate - Wikipedia [en.wikipedia.org]
- 2. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanoic acid, butyl ester [webbook.nist.gov]
- 4. N-BUTYL PROPRIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Butyl propionate | 590-01-2 [chemicalbook.com]
- 6. CAS 590-01-2: Butyl propionate | CymitQuimica [cymitquimica.com]
- 7. jchr.org [jchr.org]
- 8. Butyl propionate(590-01-2) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Propanoic acid, butyl ester [webbook.nist.gov]
- 11. scribd.com [scribd.com]
- 12. Butyl propionate synthesis - chemicalbook [chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
